Damascenone - 23696-85-7

Damascenone

Catalog Number: EVT-320631
CAS Number: 23696-85-7
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

β-Damascenone is a C13 norisoprenoid compound, classified as a ketone. It is well-known for its potent aroma with an extremely low odor threshold []. It is found naturally in a wide variety of fruits and plants [], but is more commonly found in processed foodstuffs and beverages, particularly alcoholic beverages such as wines made from the grape Vitis vinifera []. β-Damascenone contributes to the fruity and floral notes in these products and is considered a key aroma compound due to its potent aroma and low perception threshold [].

Future Directions
  • Exploring Biological Activities: While preliminary evidence suggests potential anti-inflammatory properties of β-Damascenone [], further research is needed to fully understand its biological activities and potential health benefits. This includes investigating its mechanisms of action, potential therapeutic applications, and bioavailability.
  • Applications in Tobacco Industry: β-Damascenone is a significant aroma component in tobacco [, ]. Further research into its role in tobacco aroma and its potential as a flavor enhancer could be beneficial for the tobacco industry.

β-Ionone

  • Relevance: β-Ionone is structurally similar to damascenone, differing only in the side chain attached to the cyclohexene ring. This structural similarity leads to their related aromas, contributing to the overall floral and fruity notes in various products like wines and fruits. [, ]

α-Ionone

  • Relevance: As a constitutional isomer of β-ionone, α-ionone shares a close structural relationship with damascenone. While their aromas differ slightly, α-ionone contributes to the overall complexity of floral and fruity notes in various products, similar to damascenone. []

9'-cis-Neoxanthin

  • Relevance: Research demonstrates that 9'-cis-neoxanthin can directly transform into damascenone through chemical oxidation and thermal degradation processes. This finding highlights 9'-cis-neoxanthin as a crucial precursor in damascenone biosynthesis, contributing to its presence in various fruits and beverages. []

9-O-β-D-glucopyranosyl-megastigma -6,7-dien-3,5,9-triol (1a)

  • Relevance: As a glycosylated precursor, this compound represents a bound form of damascenone in plants. Its presence highlights the contribution of precursor hydrolysis to the overall damascenone concentration in various food products and beverages. []

9-O-β-D-glucopyranosyl-3-hydroxy-7,8-didehydro-β-ionol (2a)

  • Relevance: This compound emphasizes the diverse range of damascenone precursors present in plants. The presence of multiple precursors with varying hydrolysis rates contributes to the complex dynamics of damascenone formation in different products. []

3-O-β-D-glucopyranosyl-3-hydroxy-7,8-didehydro-β-ionol (2b)

  • Relevance: This compound, along with compounds 1a and 2a, highlights the role of glycosylation in stabilizing and regulating the release of damascenone in plants. The specific position of glycosylation on these precursors can influence their hydrolysis rate and, consequently, the final damascenone concentration in the product. []

3-O-β-D-glucopyranosyl-megastigma-6,7-dien-3,5,9-triol (1b)

  • Relevance: This compound contributes to the understanding of the influence of the sugar moiety position on damascenone formation. Its presence, alongside other glycosidic precursors, demonstrates the significance of precursor structure and its impact on the final damascenone levels in food and beverages. []

3-hydroxy-7,8-didehydro-β-ionol

  • Relevance: Identified as a key intermediate in the biosynthetic pathway of β-damascenone, this compound provides insight into the chemical transformations leading to β-damascenone formation. []

2-Methyl-3-furanthiol

  • Relevance: Although structurally dissimilar, 2-methyl-3-furanthiol is discussed alongside damascenone in the context of orange juice aroma. The study highlights how processing and storage conditions can influence the formation of both compounds, ultimately impacting the overall flavor profile of the juice. []
  • Relevance: Similar to 2-methyl-3-furanthiol, methional is discussed in conjunction with damascenone regarding its presence and potential impact on the aroma of orange juice, particularly during storage. Both compounds exemplify how specific processing and storage factors can lead to the formation of aroma compounds that contribute to the final flavor profile. [, ]

Ethyl 2-methylbutyrate

  • Relevance: Identified as a key odorant in rambutan fruit alongside damascenone, ethyl 2-methylbutyrate exemplifies the complexity of fruit aroma profiles, where multiple compounds interact to create a unique sensory experience. []

Megastigma-4,6,7-trien-3,9-dione (4)

  • Relevance: The synthesis and study of this compound provide further insight into the range of precursors capable of yielding damascenone and contribute to understanding the factors that influence its formation during fermentation processes, like winemaking. []

3-hydroxymegastigma-4,6,7-trien-9-one (5)

  • Relevance: The identification and study of this compound highlight the influence of specific microorganisms on the conversion of precursors to damascenone during fermentation processes. Understanding these relationships can help in controlling and potentially enhancing the aroma profile of fermented products like wine. []

(E)-2-Nonenal

  • Relevance: While structurally unrelated to damascenone, (E)-2-Nonenal is often mentioned alongside it in the context of aroma analysis for various products, including lychee fruit and Gewürztraminer wines. This co-occurrence highlights how these compounds, despite their different structures and aromas, can interact and contribute to the overall sensory experience of a product. []
  • Relevance: Similar to (E)-2-Nonenal, linalool is often discussed in conjunction with damascenone while analyzing the aroma profiles of various products, such as lychee fruit, Gewürztraminer wines, and orange juice. This co-occurrence showcases how the interaction between these compounds, despite their distinct aromas, contributes to the overall sensory complexity of the product. []
Source and Classification

Damascenone can be derived from natural sources such as roses, fruits, and other flowering plants. It is synthesized from carotenoids, particularly through the degradation of beta-carotene. The compound exhibits a complex structure that contributes to its unique aromatic properties, making it a valuable ingredient in perfumery and food flavoring.

Synthesis Analysis

The synthesis of damascenone, particularly beta-damascenone, can be achieved through several methods. One notable method involves the oxidation of citral using sodium chlorite, followed by a series of reactions including cyclization and epoxidation.

Key Steps in Synthesis

  1. Oxidation of Citral: Citral is oxidized using sodium chlorite to yield alpha-cyclogeranic acid.
  2. Cyclization: This acid undergoes cyclization with concentrated phosphoric acid to form cyclogeranate.
  3. Formation of Alpha-Damascone: Cyclogeranate reacts with allyl magnesium chloride to produce alpha-damascone.
  4. Epoxidation and Dehydration: Alpha-damascone is then subjected to epoxidation followed by dehydration to yield beta-damascenone.

This method is praised for its mild reaction conditions and the availability of raw materials, making it suitable for industrial production .

Molecular Structure Analysis

Damascenone has a molecular formula of C13H14OC_{13}H_{14}O and features a bicyclic structure that includes a ketone functional group. The compound's structure can be represented as follows:

  • Molecular Weight: 198.25 g/mol
  • Structural Features: The molecule consists of two fused rings, contributing to its stability and aromatic properties.
Chemical Reactions Analysis

Damascenone participates in various chemical reactions typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols.
  • Reduction Reactions: Damascenone can be reduced to form corresponding alcohols or other derivatives.
  • Dehydration Reactions: Under acidic conditions, damascenone can undergo dehydration to form more complex aromatic compounds.

These reactions are essential for modifying the compound for specific applications in flavor and fragrance formulations .

Mechanism of Action

The mechanism by which damascenone exerts its aromatic properties involves interaction with olfactory receptors in the nasal cavity. When inhaled, the volatile compounds bind to these receptors, triggering signals that are interpreted by the brain as specific scents.

Key Aspects of Mechanism

  • Binding Affinity: Damascenone has a high binding affinity for certain olfactory receptors, enhancing its potency as an aroma compound.
  • Sensory Perception: The floral notes associated with damascenone make it a popular choice in perfumes and scented products.
Physical and Chemical Properties Analysis

Damascenone possesses distinct physical and chemical properties that contribute to its functionality:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Boiling Point: Approximately 240 °C.
  • Solubility: Soluble in organic solvents such as ethanol and ether but has limited solubility in water.
  • Odor Profile: Characterized by fruity, floral notes reminiscent of roses.

These properties are crucial for its application in various formulations .

Applications

Damascenone finds extensive application across several industries:

  1. Fragrance Industry: Used as a key ingredient in perfumes due to its pleasant aroma.
  2. Food Flavoring: Incorporated into food products to enhance flavor profiles.
  3. Cosmetics: Utilized in lotions and creams for fragrance enhancement.
  4. Research Applications: Studied for its potential health benefits and sensory properties.

The versatility of damascenone underscores its importance in both commercial products and scientific research .

Properties

CAS Number

23696-85-7

Product Name

Damascenone

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+

InChI Key

POIARNZEYGURDG-FNORWQNLSA-N

SMILES

CC=CC(=O)C1=C(C=CCC1(C)C)C

Solubility

1 ml in 10 ml 95% alcohol (in ethanol)

Synonyms

β-Damascenone, 1-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)-2-buten-1-one

Canonical SMILES

CC=CC(=O)C1=C(C=CCC1(C)C)C

Isomeric SMILES

C/C=C/C(=O)C1=C(C=CCC1(C)C)C

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